tert-butyl N-(3-azidopropyl)carbamate tert-butyl N-(3-azidopropyl)carbamate
Brand Name: Vulcanchem
CAS No.: 129392-84-3
VCID: VC7546040
InChI: InChI=1S/C8H16N4O2/c1-8(2,3)14-7(13)10-5-4-6-11-12-9/h4-6H2,1-3H3,(H,10,13)
SMILES: CC(C)(C)OC(=O)NCCCN=[N+]=[N-]
Molecular Formula: C8H16N4O2
Molecular Weight: 200.242

tert-butyl N-(3-azidopropyl)carbamate

CAS No.: 129392-84-3

Cat. No.: VC7546040

Molecular Formula: C8H16N4O2

Molecular Weight: 200.242

* For research use only. Not for human or veterinary use.

tert-butyl N-(3-azidopropyl)carbamate - 129392-84-3

Specification

CAS No. 129392-84-3
Molecular Formula C8H16N4O2
Molecular Weight 200.242
IUPAC Name tert-butyl N-(3-azidopropyl)carbamate
Standard InChI InChI=1S/C8H16N4O2/c1-8(2,3)14-7(13)10-5-4-6-11-12-9/h4-6H2,1-3H3,(H,10,13)
Standard InChI Key OLSPEVFARDFFIS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCCN=[N+]=[N-]

Introduction

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of tert-butyl N-(3-azidopropyl)carbamate typically involves two key steps:

  • Carbamate Protection: A 3-aminopropanol derivative is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base to form tert-butyl (3-hydroxypropyl)carbamate .

  • Azide Introduction: The hydroxyl group is converted to an azide via nucleophilic substitution. For example, tert-butyl (3-bromopropyl)carbamate (CAS: 83948-53-2) reacts with sodium azide (NaN₃) in dimethylformamide (DMF) or water/dioxane mixtures at elevated temperatures (70–75°C) .

Example Protocol :

  • Reactants: tert-Butyl (3-bromopropyl)carbamate (1 eq.), NaN₃ (2 eq.).

  • Conditions: Reflux in H₂O/dioxane (1:1) at 75°C for 2 hours.

  • Yield: 57–89% after extraction and purification .

Alternative Methods

  • Mitsunobu Reaction: Employing triphenylphosphine and diethyl azodicarboxylate (DEAD) to convert alcohols to azides .

  • Direct Aminolysis: Using propargylamine to functionalize cellulose phenyl carbonates, as demonstrated in polymer chemistry .

Physicochemical Properties

The compound exhibits the following characteristics :

PropertyValue
Molecular FormulaC₈H₁₆N₄O₂
Molar Mass200.24 g/mol
Density1.279 ± 0.06 g/cm³
Boiling Point285.3 ± 23.0°C (predicted)
Melting PointLow-melting solid (exact value N/A)
SolubilitySparingly soluble in chloroform, ethyl acetate
Spectral Data (IR)Azide stretch: ~2100 cm⁻¹

Applications in Research and Industry

Click Chemistry and Bioconjugation

The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Notable applications include:

  • Polymer Functionalization: Immobilizing cellulose carbamates onto silica gel for chiral stationary phases in chromatography .

  • Peptide Stapling: Synthesizing PROTACs (proteolysis-targeting chimeras) for targeted protein degradation .

Pharmaceutical Intermediates

  • Alkylating Reagent: Used to modify piperidine derivatives for sulfonamide-based drugs .

  • Antimicrobial Agents: Quaternizing polymers to create cationic antimicrobial surfaces .

Materials Science

  • Supramolecular Gels: Serving as crosslinkers in stimuli-responsive gels for sensor applications .

  • Surface Modification: Functionalizing nanoparticles for targeted drug delivery .

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